molecular formula C34H28Br4N4O9 B157169 Bastadin 10 CAS No. 127687-08-5

Bastadin 10

Cat. No.: B157169
CAS No.: 127687-08-5
M. Wt: 956.2 g/mol
InChI Key: YBDUMXZBKBTNGS-VEGWVUODSA-N
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Description

Bastadin 10 is a marine natural product isolated from the sponge Ianthella basta. It belongs to the family of bastadins, which are characterized by their brominated bis-diaryl ether structure. This compound is known for its ability to modulate the activity of ryanodine receptors, which are calcium channels involved in muscle contraction and various cellular processes .

Scientific Research Applications

Bastadin 10 has several scientific research applications, including:

    Chemistry: Used as a chemical probe to study the structure-activity relationships of brominated bis-diaryl ethers.

    Biology: Investigated for its role in modulating calcium channels and its potential effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials and chemical sensors.

Mechanism of Action

Bastadin 10 stabilizes the open conformation of the RyR channel in an FKBP12-dependent manner . The stability of the channel open state induced by B10 sensitizes the channel to activation by Ca2+ to such an extent that it essentially obviates regulation by physiological concentrations of Ca2+ and relieves inhibition by physiological Mg2+ .

Future Directions

Future research could focus on the potential therapeutic applications of Bastadin 10. For example, it has been suggested that this compound could be used to combat primary as well as secondary (metastases) tumors . Further studies are needed to fully understand the potential of this compound in this regard.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bastadin 10 involves the coupling of brominated phenols with symmetrical iodonium salts to form the diaryl ether structure. The key steps include the formation of o-brominated diaryl ethers and the subsequent macrolactamization to form the macrocyclic structure .

Industrial Production Methods: Most studies focus on laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions: Bastadin 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bastadin 10 is unique in its ability to dramatically stabilize the open conformation of ryanodine receptors, making it a valuable tool for studying calcium channel regulation and potential therapeutic applications .

Properties

IUPAC Name

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUMXZBKBTNGS-VEGWVUODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br4N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127687-08-5
Record name Bastadin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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